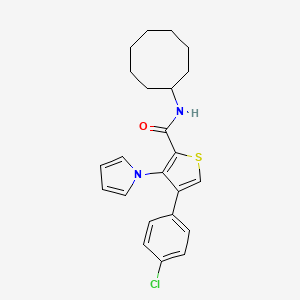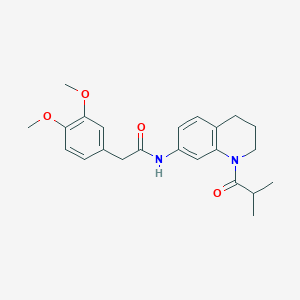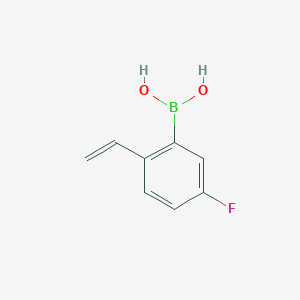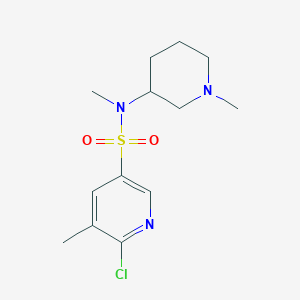
4-(4-chlorophenyl)-N-cyclooctyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-chlorophenyl)-N-cyclooctyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also has a chlorophenyl group and a cyclooctyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (thiophene and pyrrole) likely contributes to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the thiophene and pyrrole rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might affect its solubility and stability .Scientific Research Applications
Dearomatising Rearrangements in Thiophenecarboxamides
Thiophene-3-carboxamides, when treated with lithium diisopropylamide (LDA), undergo dearomatising cyclisation leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This transformation showcases the compound's potential in creating structurally complex molecules from relatively simple thiophene carboxamides, highlighting its utility in synthetic organic chemistry and drug discovery efforts (Clayden et al., 2004).
Anticonvulsant Properties of Enaminones
The crystal structure analysis of certain anticonvulsant enaminones, including derivatives similar to the compound , demonstrates the importance of hydrogen bonding in determining the bioactive conformation of these molecules. This structural insight is crucial for understanding the mode of action of such compounds and guiding the design of new anticonvulsants (Kubicki et al., 2000).
Anticancer Activity of Thiophene Derivatives
New thiophene derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide compounds, have shown promising in vitro cytotoxicity against several cancer cell lines. The inclusion of specific moieties, such as thiazolidinone rings or thiosemicarbazide, enhances their inhibitory activity, underscoring the potential of thiophene derivatives in anticancer drug development (Atta & Abdel‐Latif, 2021).
Antimicrobial Activity of Schiff Bases
Schiff bases derived from thiophene compounds exhibit significant antimicrobial activity. This discovery opens avenues for the development of new antibiotics and antimicrobial agents to combat resistant pathogens, highlighting the compound's relevance in addressing current challenges in infectious disease treatment (Arora et al., 2013).
Electrochemical Applications of Thiophene Derivatives
Terthiophene derivatives carrying aromatic substituents have been polymerized to produce materials with varied properties influenced by the substituents. These materials have applications in electronics and materials science, demonstrating the versatility of thiophene derivatives in developing advanced functional materials (Visy et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-N-cyclooctyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c24-18-12-10-17(11-13-18)20-16-28-22(21(20)26-14-6-7-15-26)23(27)25-19-8-4-2-1-3-5-9-19/h6-7,10-16,19H,1-5,8-9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJVZCVOWDZNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-cyclooctyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2861981.png)
![Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2861982.png)
![2-[6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-cyclohex-1-en-1-ylethyl)acetamide](/img/structure/B2861984.png)

![Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2861987.png)

![N-(3-Acetamidopropyl)-2-chloro-N-[(2,6-dimethylphenyl)methyl]acetamide](/img/structure/B2861990.png)

![5-(4-fluorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2861992.png)
![2-N,4-N-Bis[[2-(dimethylamino)pyridin-3-yl]methyl]-6-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2861994.png)
![7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2861996.png)


